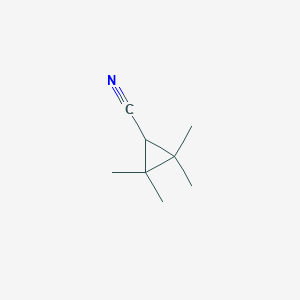

tetramethylcyclopropane-1-carbonitrile

Descripción

Cyclopropane rings are highly strained, conferring unique reactivity. The nitrile group (-CN) enhances polarity and enables transformations into amines, carboxylic acids, or heterocycles. While specific data on this compound are absent in the provided evidence, comparisons with structurally similar cyclopropane carbonitriles (e.g., 1-m-tolylcyclopropane-1-carbonitrile, 1-(methylsulfanyl)cyclopropane-1-carbonitrile) allow inferences about its properties and applications .

Propiedades

IUPAC Name |

2,2,3,3-tetramethylcyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-7(2)6(5-9)8(7,3)4/h6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKURKRQKAOQDBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tetramethylcyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the selective decarboxylation of substituted 2-aroyl-3-aryl-1-cyano-cyclopropane-1-carboxylates . This reaction typically yields high efficiency, with up to 92% yield reported. The reaction conditions often involve the use of iodine as a reagent.

Industrial Production Methods: Industrial production methods for tetramethylcyclopropane-1-carbonitrile are not extensively documented. the synthesis methods used in research can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Tetramethylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of tetramethylcyclopropane-1-carbonitrile.

Reduction: Tetramethylcyclopropane-1-amine.

Substitution: Various substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

TMCCN serves as a versatile building block in organic synthesis. Its structure allows for the formation of complex molecules through various chemical reactions, including:

- Nucleophilic Substitution Reactions : The nitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.

- Reduction Reactions : TMCCN can be reduced to form primary amines using reagents like lithium aluminum hydride (LiAlH4) .

- Oxidation Reactions : Under specific conditions, TMCCN can be oxidized to yield various oxidized derivatives .

Medicinal Chemistry

Research into TMCCN has revealed its potential as an intermediate in pharmaceutical synthesis. Its derivatives are being studied for various biological activities, including:

- Drug Development : TMCCN's reactive nitrile group makes it suitable for modifications that can lead to new therapeutic agents.

- Biological Activity Studies : Compounds derived from TMCCN are investigated for their interactions with biological molecules, which may influence enzyme mechanisms and protein-ligand interactions .

Materials Science

In materials science, TMCCN is explored for its role in developing novel materials with unique properties. Its applications include:

- Polymer Synthesis : The compound can be used to create advanced composites and polymers that exhibit desirable mechanical and thermal properties.

- Chemical Processes : TMCCN is utilized in various industrial processes where its reactivity can facilitate the synthesis of new materials .

Case Study 1: Synthesis of Pharmaceutical Intermediates

In a recent study, researchers utilized TMCCN as an intermediate in synthesizing a series of potential anti-cancer agents. The nitrile group was modified through nucleophilic substitution to introduce various functional groups, resulting in compounds that exhibited promising cytotoxic activity against cancer cell lines.

Case Study 2: Development of Novel Polymers

Another study focused on using TMCCN in the synthesis of high-performance polymers. By incorporating TMCCN into polymer backbones, researchers achieved materials with enhanced thermal stability and mechanical strength, suitable for aerospace applications.

Mecanismo De Acción

The mechanism of action of tetramethylcyclopropane-1-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s unique structure allows it to engage in specific interactions with enzymes and other biological molecules, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Key Findings:

The methylsulfanyl group (-SMe) introduces sulfur’s polarizability, enabling participation in redox or nucleophilic substitution reactions .

Polarity and Solubility: The hydroxyethyl substituent in 1-(2-hydroxyethyl)cyclopropane-1-carbonitrile increases hydrogen bonding capacity, enhancing water solubility compared to nonpolar methyl or aryl groups . Tetramethylcyclopropane-1-carbonitrile’s hydrophobicity would likely limit its use in aqueous systems.

Thermal Stability :

- Cyclopropane derivatives with bulky substituents (e.g., tetramethyl, m-tolyl) may exhibit higher thermal stability due to reduced ring strain .

Limitations and Data Gaps

- Physical data (e.g., boiling point, density) for most compounds are unavailable in the evidence, necessitating experimental validation.

- Tetramethylcyclopropane-1-carbonitrile’s properties are inferred; synthetic and analytical studies are required for confirmation.

Actividad Biológica

Tetramethylcyclopropane-1-carbonitrile (TMCC) is an organic compound with the molecular formula . It is characterized by a cyclopropane ring substituted with four methyl groups and a nitrile group. This unique structure confers distinct steric and electronic properties, making TMCC a subject of interest for various biological activities.

The biological activity of TMCC is primarily attributed to its nitrile group, which can participate in nucleophilic addition reactions. This interaction allows TMCC to engage with various molecular targets, influencing biochemical pathways. The compound's structure facilitates specific interactions with enzymes and receptors, potentially leading to therapeutic effects.

Anticonvulsant Properties

Research indicates that derivatives of TMCC exhibit significant anticonvulsant activity. For instance, studies have shown that analogs like M-TMCD and TMCD distribute better in the brain compared to traditional antiepileptic drugs such as valproic acid (VPA), contributing to their enhanced efficacy against seizures . These compounds have demonstrated effectiveness in models of epilepsy, particularly in the maximal electroshock test (MES) and the subcutaneous pentylenetetrazole test (sc Met) .

Cytotoxicity and Tumor Activity

TMCC and its derivatives have been explored for their cytotoxic effects against various tumor cell lines. In vitro studies suggest that certain cyclopropane derivatives exhibit selective cytotoxicity, indicating potential as anti-cancer agents . The structure-activity relationship (SAR) analysis reveals that modifications to the cyclopropane ring can significantly influence biological potency.

Study 1: Anticonvulsant Activity

In a comparative study of TMCC analogs, it was found that both M-TMCD and TMCD showed superior distribution into brain tissue, correlating with improved anticonvulsant activity. The effective doses (ED50) required for these compounds were considerably lower than those for VPA, suggesting a favorable therapeutic profile .

Study 2: Cytotoxic Effects

A study examining the cytotoxicity of various cyclopropane derivatives found that TMCC exhibited significant activity against several human tumor cell lines. The results indicated that while some derivatives were non-selective, others showed promising tumor-specific cytotoxicity, warranting further investigation into their potential as chemotherapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of TMCC compared to other cyclopropane derivatives:

| Compound | Anticonvulsant Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| Tetramethylcyclopropane-1-carbonitrile (TMCC) | High | Moderate | Nucleophilic addition; enzyme interaction |

| M-TMCD | Very High | Low | Enhanced brain distribution; direct action |

| Cyclopropanecarbonitrile | Low | Moderate | General reactivity; less selective |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.